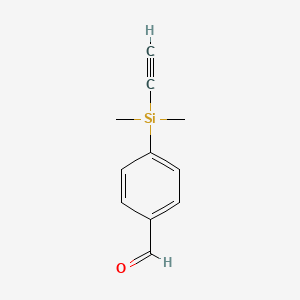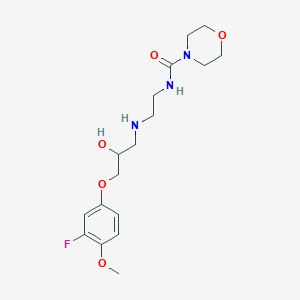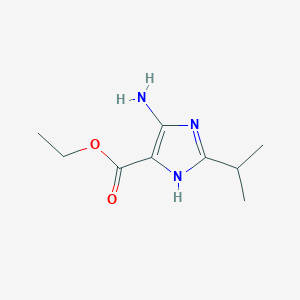
4-(Ethynyldimethylsilyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Ethynyldimethylsilyl)benzaldehyde is an organic compound with the molecular formula C11H12OSi. It is a derivative of benzaldehyde, where the benzene ring is substituted with an ethynyl group and a dimethylsilyl group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Preparation Methods
4-(Ethynyldimethylsilyl)benzaldehyde can be synthesized through a multi-step process. One common method involves the Sonogashira coupling reaction. This reaction typically starts with 4-bromobenzaldehyde, which is reacted with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst to form 4-((trimethylsilyl)ethynyl)benzaldehyde. The trimethylsilyl group is then removed using a base, such as potassium carbonate, to yield 4-ethynylbenzaldehyde .
Chemical Reactions Analysis
4-(Ethynyldimethylsilyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethynyl group can participate in Sonogashira coupling reactions to form various substituted benzaldehydes.
Addition: The ethynyl group can undergo addition reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions .
Scientific Research Applications
4-(Ethynyldimethylsilyl)benzaldehyde is used in various scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with unique properties.
Pharmaceuticals: It is explored for its potential use in drug development due to its reactivity and structural features.
Agrochemicals: It is used in the synthesis of compounds with potential agricultural applications.
Mechanism of Action
The mechanism of action of 4-(Ethynyldimethylsilyl)benzaldehyde depends on the specific reaction it undergoesThe dimethylsilyl group can influence the reactivity and stability of the compound by providing steric hindrance and electronic effects .
Comparison with Similar Compounds
4-(Ethynyldimethylsilyl)benzaldehyde can be compared with other similar compounds such as:
4-Ethynylbenzaldehyde: Lacks the dimethylsilyl group, making it less sterically hindered and potentially more reactive in certain reactions.
4-((Trimethylsilyl)ethynyl)benzaldehyde: Contains a trimethylsilyl group instead of a dimethylsilyl group, which can affect its reactivity and stability.
4-Bromobenzaldehyde: Used as a starting material in the synthesis of this compound.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C11H12OSi |
|---|---|
Molecular Weight |
188.30 g/mol |
IUPAC Name |
4-[ethynyl(dimethyl)silyl]benzaldehyde |
InChI |
InChI=1S/C11H12OSi/c1-4-13(2,3)11-7-5-10(9-12)6-8-11/h1,5-9H,2-3H3 |
InChI Key |
LVQDMHFPISUFAX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C#C)C1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(2S,3S,4S,5S)-4-acetyloxy-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12824032.png)



![3-Bromo-9-(dibenzo[b,d]furan-3-yl)-9H-carbazole](/img/structure/B12824070.png)

![(2R,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-6-[[(2R,3S,4S,6S)-6-[[(2S,9R,10S)-9-ethyl-2,9-dihydroxy-4,5,13,20,20-pentamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12824084.png)

![Methyl 3-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate](/img/structure/B12824090.png)
![((1S,3S,4S)-3-Bromo-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid](/img/structure/B12824091.png)
